An In-depth Technical Guide to the Chemical Properties of 1-Ethyl-1H-indol-7-amine
An In-depth Technical Guide to the Chemical Properties of 1-Ethyl-1H-indol-7-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyl-1H-indol-7-amine is a heterocyclic amine belonging to the vast and versatile class of indole derivatives. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds. The strategic placement of an ethyl group at the 1-position and an amine group at the 7-position of the indole ring suggests potential for unique chemical reactivity and biological activity. This technical guide provides a comprehensive overview of the known chemical properties of 1-Ethyl-1H-indol-7-amine, alongside plausible experimental protocols for its synthesis and analysis, based on established methodologies for related indole derivatives.
Chemical Properties
While specific experimental data for 1-Ethyl-1H-indol-7-amine is limited in publicly available literature, its fundamental properties can be defined. Further physicochemical properties are predicted based on its structure and comparison with related indole compounds.
Core Chemical Data
| Property | Value | Source |
| IUPAC Name | 1-Ethyl-1H-indol-7-amine | - |
| CAS Number | 1596967-59-7 | [1] |
| Molecular Formula | C₁₀H₁₂N₂ | [1] |
| Molecular Weight | 160.22 g/mol | [1] |
| Canonical SMILES | CCN1C=CC2=C1C(N)=CC=C2 | - |
| InChI Key | SIBHOCWKSAJSEZ-UHFFFAOYSA-N | [1] |
Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| Melting Point | Not available | Expected to be a solid at room temperature. |
| Boiling Point | Not available | - |
| Solubility | Not available | Likely soluble in organic solvents like ethanol, methanol, and DMSO. Solubility in water is expected to be low. |
| LogP | 1.82 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 1 | [1] |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of 1-Ethyl-1H-indol-7-amine are not explicitly described in the available literature. However, established methods for the synthesis of 7-aminoindoles and N-alkylation of indoles can be adapted to produce the target compound.
Proposed Synthesis Workflow
A plausible synthetic route to 1-Ethyl-1H-indol-7-amine can be envisioned starting from a suitable substituted indole. The following diagram outlines a potential synthetic workflow.
Caption: Proposed synthesis of 1-Ethyl-1H-indol-7-amine.
Detailed Methodologies
3.2.1. N-Ethylation of 7-Nitroindole
This step involves the introduction of an ethyl group at the nitrogen of the indole ring.
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Materials: 7-Nitroindole, sodium hydride (NaH), ethyl iodide (or other ethylating agent), anhydrous N,N-dimethylformamide (DMF).
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Protocol:
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To a solution of 7-nitroindole in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride portion-wise at 0 °C.
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Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the indolide anion.
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Cool the reaction mixture back to 0 °C and add ethyl iodide dropwise.
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Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
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Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to yield 1-ethyl-7-nitroindole.
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3.2.2. Reduction of 1-Ethyl-7-nitroindole
The nitro group is reduced to an amine in this step.
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Materials: 1-Ethyl-7-nitroindole, a reducing agent (e.g., tin(II) chloride dihydrate in ethanol, or catalytic hydrogenation with Pd/C), and appropriate solvents.
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Protocol (using SnCl₂·2H₂O):
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Dissolve 1-ethyl-7-nitroindole in ethanol.
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Add an excess of tin(II) chloride dihydrate to the solution.
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Reflux the mixture for several hours until the reaction is complete (monitor by TLC).
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Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to obtain 1-Ethyl-1H-indol-7-amine.
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Spectroscopic Analysis
While experimental spectra for 1-Ethyl-1H-indol-7-amine are not available, the expected spectroscopic features can be predicted based on its structure and data from related compounds like 1-Ethyl-1H-indole.[2]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a quartet and a triplet), aromatic protons on the indole ring, and a broad singlet for the amine protons. The chemical shifts of the aromatic protons will be influenced by the electron-donating nature of the amino group.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display signals for the two carbons of the ethyl group and the ten carbons of the indole core. The chemical shifts of the aromatic carbons will be affected by the substituents.
Mass Spectrometry
The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of 160.22 g/mol . Fragmentation patterns would likely involve the loss of the ethyl group and other characteristic cleavages of the indole ring. The mass spectrum of the related compound 1-Ethyl-1H-indole shows a prominent molecular ion peak at m/z 145.[3]
Biological Activity and Potential Applications
Specific biological activities of 1-Ethyl-1H-indol-7-amine have not been reported. However, the indole nucleus is a common feature in a wide array of biologically active molecules.[4][5] 7-aminoindole derivatives, in particular, are recognized as important synthetic intermediates for a broad range of bioactive molecules.[6]
Potential Signaling Pathways
The structural similarity of 1-Ethyl-1H-indol-7-amine to endogenous signaling molecules like serotonin suggests that it could potentially interact with various receptors and enzymes in the central nervous system and other tissues. The following diagram illustrates a hypothetical interaction with a generic G-protein coupled receptor (GPCR), a common target for indole-based drugs.
Caption: Hypothetical GPCR signaling pathway.
The diverse biological activities of indole derivatives include anticancer, antimicrobial, and anti-inflammatory properties.[4] Further research is required to elucidate the specific biological targets and pharmacological profile of 1-Ethyl-1H-indol-7-amine.
Conclusion
1-Ethyl-1H-indol-7-amine represents an intriguing yet underexplored member of the indole family. This guide has compiled the available chemical data and provided a framework for its synthesis and characterization based on established chemical principles. The potential for this molecule to exhibit significant biological activity warrants further investigation, which could open new avenues in drug discovery and development. Researchers are encouraged to use the information presented herein as a foundation for their experimental pursuits.
References
- 1. 1-Ethyl-1H-indol-7-amine - Molwiki [molwiki.com]
- 2. 1-Ethyl-1H-indole | C10H11N | CID 261160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1H-Indole, 1-ethyl- [webbook.nist.gov]
- 4. Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
